Lu-AA47070
Lu-AA47070
Lu-AA47070 is a potent and selective adenosine A2A receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
913842-25-8
VCID:
VC0533715
InChI:
InChI=1S/C17H20F2N3O6PS/c1-17(2,3)8-13(23)20-14-11(18)6-10(7-12(14)19)15(24)21-16-22(4-5-30-16)9-28-29(25,26)27/h4-7H,8-9H2,1-3H3,(H,20,23)(H2,25,26,27)
SMILES:
CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)N=C2N(C=CS2)COP(=O)(O)O)F
Molecular Formula:
C17H20F2N3O6PS
Molecular Weight:
463.39
Lu-AA47070
CAS No.: 913842-25-8
Inhibitors
VCID: VC0533715
Molecular Formula: C17H20F2N3O6PS
Molecular Weight: 463.39
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 913842-25-8 |
---|---|
Product Name | Lu-AA47070 |
Molecular Formula | C17H20F2N3O6PS |
Molecular Weight | 463.39 |
IUPAC Name | [2-[4-(3,3-dimethylbutanoylamino)-3,5-difluorobenzoyl]imino-1,3-thiazol-3-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C17H20F2N3O6PS/c1-17(2,3)8-13(23)20-14-11(18)6-10(7-12(14)19)15(24)21-16-22(4-5-30-16)9-28-29(25,26)27/h4-7H,8-9H2,1-3H3,(H,20,23)(H2,25,26,27) |
Standard InChIKey | MSWIQSFUBYCFJE-LTGZKZEYSA-N |
SMILES | CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)N=C2N(C=CS2)COP(=O)(O)O)F |
Appearance | Solid powder |
Description | Lu-AA47070 is a potent and selective adenosine A2A receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Lu-AA47070; Lu AA47070; LuAA47070; |
Reference | 1: Collins LE, Sager TN, Sams AG, Pennarola A, Port RG, Shahriari M, Salamone JD. The novel adenosine A2A antagonist Lu AA47070 reverses the motor and motivational effects produced by dopamine D2 receptor blockade. Pharmacol Biochem Behav. 2012 Jan;100(3):498-505. doi: 10.1016/j.pbb.2011.10.015. Epub 2011 Oct 20. PubMed PMID: 22037410. 2: Liltorp K, Larsen TG, Willumsen B, Holm R. Solid state compatibility studies with tablet excipients using non thermal methods. J Pharm Biomed Anal. 2011 Jun 1;55(3):424-8. doi: 10.1016/j.jpba.2011.02.016. Epub 2011 Feb 17. PubMed PMID: 21411259. 3: Sams AG, Mikkelsen GK, Larsen M, Langgård M, Howells ME, Schrøder TJ, Brennum LT, Torup L, Jørgensen EB, Bundgaard C, Kreilgård M, Bang-Andersen B. Discovery of phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3 -ylmethyl} ester (Lu AA47070): a phosphonooxymethylene prodrug of a potent and selective hA(2A) receptor antagonist. J Med Chem. 2011 Feb 10;54(3):751-64. Epub 2011 Jan 6. PubMed PMID: 21210664. |
PubChem Compound | 11947802 |
Last Modified | Dec 19 2021 |
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